methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is a fluorinated organic compound with the molecular formula C9H10F2O2. It is characterized by a tricyclic structure with two fluorine atoms at the 7-position and a carboxylate ester group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate typically involves the fluorination of tricyclo[2.2.1.0,2,6]heptane derivatives followed by esterification. One common method is the reaction of tricyclo[2.2.1.0,2,6]heptane with a fluorinating agent such as Selectfluor, followed by esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced fluorination techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, the compound can be used as a probe to study the effects of fluorination on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its fluorinated structure may enhance the bioactivity and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets through binding to enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological properties.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's mechanism of action will vary depending on its application. In drug development, the compound may target specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Methyl 7-fluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate: This compound is similar but has only one fluorine atom instead of two.
Methyl tricyclo[2.2.1.0,2,6]heptane-1-carboxylate: This compound lacks fluorine atoms entirely.
Uniqueness: Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound's stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
2613383-39-2 |
---|---|
Molecular Formula |
C9H10F2O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.